Cas no 2624-43-3 (Cyclofenil)

Cyclofenil structure
Nome do Produto:Cyclofenil
Cyclofenil Propriedades químicas e físicas
Nomes e Identificadores
-
- (Cyclohexylidenemethylene)bis(4,1-phenylene) diacetate
- cyclofenil
- (Cyclohexylidenemethylene)-bis(4,1-phenylene) diacetate
- Cyclofenil,4,4'-(Cyclohexylidenemethylene)bisphenol1,1'-diacetate
- cyclofenyl
- f6066
- fertodur
- h3452
- oginex
- ondogyne
- ondonid
- sexadieno
- sexovar
- (Cyclohexylidenemethanediyl)dibenzene-4,1-diyl diacetate
- [4-[(4-Acetyloxyphenyl)-cyclohexylidenemethyl]phenyl] acetate
- Cyclophenyl
- Cyclopenil
- Sanocrisin
- Cyclophenil
- Rehibin
- Sexovid
- Neoclym
- ICI 48213
- Cyclofenilum [INN-Latin]
- Ciclofenilo [INN-Spanish]
- H 3452
- F 6066
- Cyclofenil [INN:BAN:DCF:JAN]
- 4,4'-(Cyclohexylidenemethylene)diphenol diacetate ester
- C23H24O4
- Bis(p-hydroxyphenyl)cyclohexyldienemethane diacetate
- (Cyclohexyliden
- MFCD00190153
- NS00021958
- EINECS 220-089-1
- CFN
- Cyclofenil (JAN/INN)
- 4-{[4-(acetyloxy)phenyl](cyclohexylidene)methyl}phenyl acetate
- BCP29796
- p-Cresol, diacetate
- AI3-52271
- CHEMBL141305
- Cyclofenil, >=98% (HPLC), white solid
- J468V64WZ1
- Cyclofenilum
- Tox21_112259
- BDBM50523931
- D01281
- A877295
- CCG-268218
- AS-69834
- F-6066
- Ciclofenilo
- Cyclophenil; F 6066; F6066;F-6066;Ondogyne
- Phenol, 4-((4-(acetyloxy)phenyl)cyclohexylidenemethyl)-, acetate
- DTXSID4022866
- Sexovid (TN)
- NCGC00165767-02
- NSC-86464
- NCGC00165767-03
- NCGC00165767-04
- J-016345
- CYCLOFENIL [MI]
- p-CRESOL, alpha-CYCLOHEXYLIDENE-alpha-(p-HYDROXYPHENYL)-, DIACETATE
- CS-W011816
- NSC 86464
- SR-01000944933-1
- Q513583
- SCHEMBL132246
- Tox21_112259_1
- AC-22576
- BRN 2014687
- DB13472
- s5393
- NCGC00165767-01
- C74360
- AKOS015900207
- NCIOpen2_009345
- bis-(p-acetoxyphenyl)-cyclohexylidenemethane
- SR-01000944933
- NSC86464
- (Cyclohexylidenemethylene)bis(4,1-phenylene)diacetate
- CAS-2624-43-3
- BRD-K68996996-001-01-7
- CYCLOFENIL [MART.]
- HY-W011100
- CYCLOFENIL [WHO-DD]
- CYCLOFENIL [INN]
- 2624-43-3
- UNII-J468V64WZ1
- Bis(p-acetoxyphenyl)cyclohexylidenemethane
- CHEBI:31446
- 4,4'-(Cyclohexylidenemethylene)bisphenol 1,1'-Diacetate
- 4,4'-(Cyclohexylidenmethylen)diphenyl diacetat
- 4-(Cyclohexylidenemethylene)-bis-phenol
- DTXCID002866
- ICI-48213
- CYCLOFENIL [JAN]
- Bis-(p-hydroxyphenyl)-cyclohexylidenemethane diacetate
- DB-046909
- GVOUFPWUYJWQSK-UHFFFAOYSA-N
- Cyclofenil,4,4\\'-(Cyclohexylidenemethylene)bisphenol1,1\\'-diacetate
- Ciclofenilo (INN-Spanish)
- Phenol, 4-((4-(acetyloxy)phenyl)cyclohexylidenemethyl)-, acetate (9CI)
- 220-089-1
- HY-W011100R
- Cyclofenil (Standard)
- CYCLOFENIL (MART.)
- 4-((4-(Acetyloxy)phenyl)cyclohexylidenemethyl)phenol Acetate
- FC20687
- Cyclofenilum (INN-Latin)
- ciclofenil
- G03GB01
- 4-((4-(acetyloxy)phenyl)(cyclohexylidene)methyl)phenyl acetate
- 4,4'-(Cyclohexylidenemethylene)bisphenol 1,1'-diacetate;4,4'-(Cyclohexylidenemethylene)diphenol diacetate ester
- Cyclofenil
-
- MDL: MFCD00190153
- Inchi: 1S/C23H24O4/c1-16(24)26-21-12-8-19(9-13-21)23(18-6-4-3-5-7-18)20-10-14-22(15-11-20)27-17(2)25/h8-15H,3-7H2,1-2H3
- Chave InChI: GVOUFPWUYJWQSK-UHFFFAOYSA-N
- SMILES: O(C(C([H])([H])[H])=O)C1C([H])=C([H])C(=C([H])C=1[H])/C(/C1C([H])=C([H])C(=C([H])C=1[H])OC(C([H])([H])[H])=O)=C1\C([H])([H])C([H])([H])C([H])([H])C([H])([H])C\1([H])[H]
- BRN: 2014687
Propriedades Computadas
- Massa Exacta: 364.16700
- Massa monoisotópica: 364.167
- Contagem de átomos isótopos: 0
- Contagem de dadores de ligações de hidrogénio: 0
- Contagem de aceitadores de ligações de hidrogénio: 4
- Contagem de Átomos Pesados: 27
- Contagem de Ligações Rotativas: 6
- Complexidade: 503
- Contagem de Unidades Ligadas Covalentemente: 1
- Contagem de Estereocentros Átomos Definidos: 0
- Contagem de Estereocentros Átomos Indefinidos: 0
- Contagem de Stereocenters de Obrigações Definidas: 0
- Contagem de Stereocenters Indefined Bond: 0
- Carga de Superfície: 0
- Contagem de Tautomeros: nothing
- XLogP3: 5.5
- Superfície polar topológica: 52.6
Propriedades Experimentais
- Cor/Forma: No data available
- Densidade: 1.0986 (rough estimate)
- Ponto de Fusão: 135-136°
- Ponto de ebulição: 509°C at 760 mmHg
- Ponto de Flash: 254.8°C
- Índice de Refracção: 1.4433 (estimate)
- Solubilidade: DMSO: 10 mg/mL at 60 °C, soluble
- PSA: 52.60000
- LogP: 5.30320
Cyclofenil Informações de segurança
- Palavra de Sinal:Warning
- Declaração de perigo: H302-H315-H319-H332-H335
- Declaração de Advertência: P261-P280-P305+P351+P338
- WGK Alemanha:2
- Instrução de Segurança: H303 may be harmful by ingestion +h313 may be harmful by skin contact +h333 may be harmful by inhalation
- RTECS:GO7550000
- Condição de armazenamento:Sealed in dry,Room Temperature(BD122646)
Cyclofenil Preçomais >>
Empresa | No. | Nome do Produto | Cas No. | Pureza | Especificação | Preço | Tempo de actualização | Inquérito |
---|---|---|---|---|---|---|---|---|
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R020840-1g |
Cyclofenil |
2624-43-3 | 98% | 1g |
¥839 | 2024-05-24 | |
TRC | C987835-1g |
Cyclofenil |
2624-43-3 | 1g |
$ 150.00 | 2023-09-08 | ||
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T8349-10 mg |
Cyclofenil |
2624-43-3 | 99.39% | 10mg |
¥231.00 | 2022-02-28 | |
SHENG KE LU SI SHENG WU JI SHU | sc-255038A-50mg |
Cyclofenil, |
2624-43-3 | ≥99% | 50mg |
¥3159.00 | 2023-09-05 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T8349-200 mg |
Cyclofenil |
2624-43-3 | 99.39% | 200mg |
¥1435.00 | 2022-02-28 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T8349-100 mg |
Cyclofenil |
2624-43-3 | 99.39% | 100MG |
¥957.00 | 2022-02-28 | |
TRC | C987835-5g |
Cyclofenil |
2624-43-3 | 5g |
$425.00 | 2023-05-18 | ||
SHANG HAI XIAN DING Biotechnology Co., Ltd. | IK098-100mg |
Cyclofenil |
2624-43-3 | 98% | 100mg |
679CNY | 2021-05-08 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | IK098-50mg |
Cyclofenil |
2624-43-3 | 98% | 50mg |
433CNY | 2021-05-08 | |
TRC | C987835-50mg |
Cyclofenil |
2624-43-3 | 50mg |
$ 98.00 | 2023-09-08 |
Cyclofenil Literatura Relacionada
-
Graham J. Trout,Rymantas Kazlauskas Chem. Soc. Rev. 2004 33 1
-
2. A high-affinity subtype-selective fluorescent probe for estrogen receptor β imaging in living cellsZhiye Hu,Lu Yang,Wentao Ning,Chu Tang,Qiuyu Meng,Jie Zheng,Chune Dong,Hai-Bing Zhou Chem. Commun. 2018 54 3887
-
3. A high-affinity subtype-selective fluorescent probe for estrogen receptor β imaging in living cellsZhiye Hu,Lu Yang,Wentao Ning,Chu Tang,Qiuyu Meng,Jie Zheng,Chune Dong,Hai-Bing Zhou Chem. Commun. 2018 54 3887
-
J.-J. Brunet,R. Chauvin Chem. Soc. Rev. 1995 24 89
-
Shagufta,Irshad Ahmad,Shimy Mathew,Sofia Rahman RSC Med. Chem. 2020 11 438
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